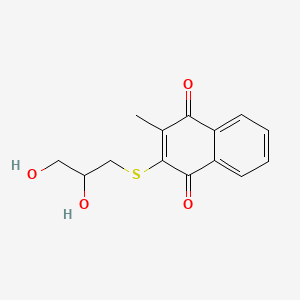

VK3-9

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72775-91-8 |

|---|---|

Molecular Formula |

C14H14O4S |

Molecular Weight |

278.33 g/mol |

IUPAC Name |

2-(2,3-dihydroxypropylsulfanyl)-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3 |

InChI Key |

NJJAOZZTWPVIAQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |

Synonyms |

2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione |

Origin of Product |

United States |

Foundational & Exploratory

The Double-Edged Sword: An In-depth Technical Guide to the Biological Functions of Menadione (Vitamin K3)

For Researchers, Scientists, and Drug Development Professionals

Menadione, a synthetic naphthoquinone also known as Vitamin K3, represents a molecule of significant interest in biomedical research due to its potent and multifaceted biological activities. While not utilized as a nutritional supplement for humans due to toxicity concerns, its ability to induce cellular stress and death has positioned it as a valuable tool for studying cellular redox biology and as a potential anticancer agent.[1][2] This technical guide provides a comprehensive overview of the core biological functions of menadione, with a focus on its mechanisms of action, relevant signaling pathways, and experimental methodologies for its study.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

The primary mechanism underpinning the biological effects of menadione is its ability to undergo redox cycling. This process involves the one-electron reduction of the quinone moiety to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide radical (O₂⁻). This cycle can repeat, leading to a continuous and significant generation of reactive oxygen species (ROS).[3][4][5]

The enzymatic landscape of the cell plays a crucial role in menadione's metabolism. One-electron reductases, such as NADPH-cytochrome P450 reductase, facilitate the generation of the semiquinone radical, thus promoting ROS production.[6] Conversely, two-electron reductases like NAD(P)H:quinone oxidoreductase 1 (NQO1) can detoxify menadione by reducing it directly to the stable hydroquinone, bypassing the ROS-generating step.[7][8]

Signaling Pathway: Menadione-Induced Redox Cycling and ROS Production

Caption: Menadione undergoes one- or two-electron reduction, leading to ROS generation or detoxification.

Induction of Cell Death: Apoptosis, Necrosis, and Beyond

High concentrations of menadione are cytotoxic, inducing various forms of cell death. The specific modality often depends on the concentration and cell type.

Apoptosis

At lower concentrations (typically in the low micromolar range), menadione is a potent inducer of apoptosis.[9] This programmed cell death is often mediated by the mitochondrial (intrinsic) pathway, characterized by:

-

Mitochondrial Dysfunction: Menadione-induced oxidative stress leads to a decrease in mitochondrial membrane potential (ΔΨm) and can trigger the opening of the mitochondrial permeability transition pore (mPTP).[9][10] This disrupts ATP production and leads to the release of pro-apoptotic factors.[11][12]

-

Cytochrome c Release: The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c into the cytosol.[10]

-

Caspase Activation: Cytosolic cytochrome c contributes to the formation of the apoptosome, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently effector caspaces (e.g., caspase-3 and -7).[13]

-

PARP Cleavage: Activated effector caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[13]

Interestingly, some studies indicate that menadione can also activate the extrinsic apoptotic pathway, involving caspase-8 and the cleavage of Bid.[14]

Signaling Pathway: Menadione-Induced Apoptosis

Caption: Menadione induces apoptosis via ROS-mediated mitochondrial dysfunction and caspase activation.

PARP-Dependent Cell Death

Notably, menadione can induce cell death through mechanisms that are independent of classical apoptosis markers like Bax/Bak and caspases.[10] In these instances, the generation of oxidative stress and subsequent DNA damage leads to the overactivation of PARP-1.[10][15] This excessive activation depletes cellular NAD+ and ATP stores, culminating in energy crisis and cell death.[7]

Other Cellular Effects

-

Ferroptosis: The induction of oxidative stress and depletion of glutathione (GSH) by menadione are key features that can contribute to ferroptosis, an iron-dependent form of regulated cell death.[14]

-

DNA Damage: Menadione-induced ROS can directly damage DNA, leading to single and double-strand breaks.[11][16] This damage contributes to the activation of PARP and can trigger cell cycle arrest.

-

Disruption of Ion Homeostasis: Menadione can affect cellular calcium and iron homeostasis, further contributing to mitochondrial dysfunction and oxidative stress.[9][16]

Anticancer Activity

The ability of menadione to selectively induce oxidative stress and cell death in cancer cells, which often have a compromised antioxidant capacity, makes it a subject of interest in oncology.[17] It has demonstrated a broad spectrum of anticancer activity in various human cancer cell lines.[18]

-

Selective Toxicity: The combination of menadione with ascorbate (Vitamin C) has been shown to exhibit synergistic cytotoxicity against cancer cells while having minimal effect on normal cells.[7] This is attributed to a specific mechanism targeting cancerous mitochondria, leading to severe mitochondrial oxidative stress.[7]

-

Overcoming Drug Resistance: Menadione has been shown to be equipotent against multidrug-resistant and parental leukemia cell lines, suggesting its potential to bypass common resistance mechanisms.[9][18]

-

Inhibition of Metastasis: Studies have shown that menadione can inhibit the migration and invasion of cancer cells, possibly by modulating the expression of markers involved in the epithelial-to-mesenchymal transition (EMT).[14][19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of menadione.

Table 1: Cytotoxicity of Menadione in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | 25 µM | 24 h | [15] |

| Multidrug-Resistant Leukemia | Human Leukemia | 13.5 µM | Not Specified | [9][18] |

| Parental Leukemia | Human Leukemia | 18 µM | Not Specified | [9][18] |

| SAS | Human Oral Squamous Carcinoma | 8.45 µM | 24 h | [20] |

| HEK293 | Human Embryonic Kidney | 98.5 µM | 24 h | [20] |

| HaCaT | Human Keratinocyte | 74.5 µM | 24 h | [20] |

Table 2: Experimental Concentrations of Menadione and Observed Effects

| Concentration | Cell Type/Model | Duration | Observed Effect | Reference |

| 25 µM | Cardiomyocytes | 15 min | 74% oxidation of cytosolic RoGFP redox sensor | [10] |

| 25 µM | Cardiomyocytes | 6 hrs | Significant cell death | [10] |

| 1-20 µM | AR4-2J (Pancreatic) | Not Specified | Dose-dependent inhibition of cell proliferation, induction of apoptosis | [9] |

| 100 µM | AR4-2J (Pancreatic) | Not Specified | Rapid cell death, indicative of necrosis | [9] |

| 50 µM | Human Corneal Endothelial Cells | 2 h | Mitochondrial DNA damage, loss of ΔΨm, decline in ATP | [11] |

| 30 µM | Murine Pancreatic Acinar Cells | 30 min | Significant increase in apoptosis (Annexin V staining) | [6] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A common method to assess the effect of menadione on cell viability is the MTT assay.

-

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of menadione (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[15]

-

Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[15]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Detection of Apoptosis

Apoptosis can be detected through various methods, including DAPI staining for nuclear morphology and analysis of apoptotic protein expression.

-

DAPI Staining:

-

Culture cells on coverslips or in multi-well plates and treat with menadione (e.g., 25 and 50 µM for 24 hours).[15]

-

Fix the cells with paraformaldehyde (e.g., 0.5%) and permeabilize with cold ethanol (e.g., 70%).[15]

-

Stain the cells with 4′,6-diamidino-2-phenylindole (DAPI) solution (e.g., 1 µg/mL).[15]

-

Wash with PBS and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

-

-

Western Blotting for Apoptotic Markers:

-

Treat cells with various doses of menadione (e.g., 10-30 µM for 12 hours).[13]

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3, cleaved caspase-7, Bax, Bcl-2).[13][19]

-

Incubate with a corresponding secondary antibody and detect using a chemiluminescence-based system.

-

Experimental Workflow: Investigating Menadione's Cytotoxicity

Caption: A generalized workflow for studying the biological effects of menadione on cultured cells.

Conclusion and Future Directions

Menadione is a powerful biological agent whose primary mode of action is the induction of severe oxidative stress through redox cycling. This activity triggers a cascade of cellular events, most notably leading to mitochondrial dysfunction and various forms of cell death. Its selective toxicity towards cancer cells and its ability to overcome drug resistance highlight its potential, and that of its derivatives, in the development of novel anticancer therapies.[5][12] Future research should focus on developing mitochondrially-targeted menadione analogs to enhance specificity and reduce off-target toxicity, as well as further elucidating the complex interplay between menadione-induced oxidative stress and specific cell death pathways like ferroptosis. A thorough understanding of its mechanisms will continue to provide valuable insights into redox biology and cancer therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Menadione - Wikipedia [en.wikipedia.org]

- 3. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Anticancer Vitamin K3 Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Menadione/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disruption of mitochondrial function as mechanism for anti-cancer activity of a novel mitochondriotropic menadione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative stress by menadione affects cellular copper and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wjpsonline.com [wjpsonline.com]

- 18. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Menadione (Vitamin K3) Induces Apoptosis of Human Oral Cancer Cells and Reduces their Metastatic Potential by Modulating the Expression of Epithelial to Mesenchymal Transition Markers and Inhibiting Migration [journal.waocp.org]

- 20. researchgate.net [researchgate.net]

The Role of Vitamin K3 and its Analogs in Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K3 (menadione) and its synthetic derivatives have garnered significant attention in oncological research for their potent cytotoxic and pro-apoptotic activities against a spectrum of cancer cell lines. While the specific compound "VK3-9" does not correspond to a recognized chemical entity in scientific literature, it is likely that this refers to Vitamin K3 itself or one of its numerous analogs developed to enhance its therapeutic index. This technical guide provides an in-depth overview of the mechanisms by which Vitamin K3 and its derivatives induce cellular apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The primary mechanism of action for Vitamin K3-induced apoptosis is the generation of reactive oxygen species (ROS) through redox cycling.[1] This oxidative stress triggers a cascade of cellular events, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3] This guide will dissect these pathways, providing a clear understanding of the molecular players involved and the experimental methodologies used to elucidate their roles.

Data Presentation: Cytotoxicity of Vitamin K3 and Its Derivatives

The following tables summarize the cytotoxic effects of Vitamin K3 (Menadione) and its analogs on various cancer cell lines, presented as IC50 and GI50 values (the concentration required to inhibit cell growth by 50%).

Table 1: IC50 Values of Menadione (Vitamin K3) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SAS | Oral Squamous Carcinoma | 8.45 | [4] |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | [5] |

| AGS | Gastric Cancer | ~20 | [6] |

| HL-60 | Human Promyelocytic Leukemia | Induces apoptosis at 1-50 µM | [7] |

| HT-29 | Colorectal Cancer | Optimal concentration 3-8 µM | [8] |

Table 2: GI50 Values of Vitamin K3 Analogs in Various Cancer Cell Lines

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 1,4-naphthohydroquinone derivative | TK10 (Renal) | 1.66 - 6.75 | [9] |

| UACC62 (Melanoma) | 1.66 - 6.75 | [9] | |

| MCF7 (Breast) | 1.66 - 6.75 | [9] | |

| HeLa (Cervical) | 1.66 - 6.75 | [9] | |

| PC3 (Prostate) | 1.66 - 6.75 | [9] | |

| HepG2 (Liver) | 1.66 - 6.75 | [9] | |

| 1,4-naphthoquinone sulfides | TK10 (Renal) | 2.82 - 9.79 | [9] |

| UACC62 (Melanoma) | 2.82 - 9.79 | [9] | |

| MCF7 (Breast) | 2.82 - 9.79 | [9] | |

| HeLa (Cervical) | 2.82 - 9.79 | [9] | |

| PC3 (Prostate) | 2.82 - 9.79 | [9] | |

| HepG2 (Liver) | 2.82 - 9.79 | [9] | |

| VKT-1 (thio-derivative) | Doxorubicin-sensitive and -resistant cancer cell lines | Potent cytotoxicity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of Vitamin K3 and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Vitamin K3 or its derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound (Vitamin K3 or its derivative) in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the desired concentration of Vitamin K3 or its derivative for a specific time.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.[11]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare cell lysates from treated and untreated cells using the provided lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Prepare the reaction mixture according to the kit's instructions (typically reaction buffer, DTT, and the caspase-3 substrate).

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the JC-1 dye to assess changes in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Materials:

-

Treated and untreated cells

-

JC-1 dye solution

-

PBS or cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with Vitamin K3 or its derivative for the desired time.

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS or culture medium.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Healthy cells (high ΔΨm): JC-1 forms aggregates in the mitochondria, emitting red fluorescence.

-

Apoptotic cells (low ΔΨm): JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

-

-

Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Signaling Pathways and Visualizations

Vitamin K3 and its analogs induce apoptosis through a multi-faceted approach, primarily by inducing oxidative stress which in turn activates both intrinsic and extrinsic signaling cascades.

The Intrinsic (Mitochondrial) Pathway

The generation of ROS by Vitamin K3 disrupts the mitochondrial membrane potential. This leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors into the cytoplasm. Key events in this pathway include the regulation by the Bcl-2 family of proteins, the formation of the apoptosome, and the activation of caspase-9.

Caption: Intrinsic apoptotic pathway induced by Vitamin K3.

The Extrinsic (Death Receptor) Pathway

Studies have shown that Vitamin K3-induced oxidative stress can also lead to the upregulation of Fas and Fas Ligand (FasL), key components of the extrinsic apoptotic pathway.[2] The binding of FasL to its receptor, Fas, initiates a signaling cascade that leads to the activation of caspase-8.

References

- 1. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Apoptosis provoked by the oxidative stress inducer menadione (Vitamin K(3)) is mediated by the Fas/Fas ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis Induction by Menadione in Human Promyelocytic Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin K3 thio-derivative: a novel specific apoptotic inducer in the doxorubicin-sensitive and -resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

Unraveling the Cytotoxic Enigma of Menadione (Vitamin K3): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione, a synthetic analogue of the vitamin K family, has been a subject of scientific inquiry since the mid-20th century for its potent cytotoxic activities against cancer cells. Unlike its natural counterparts, phylloquinone (VK1) and menaquinones (VK2), menadione (VK3) exhibits a distinct mechanism of action that extends beyond its role in blood coagulation. This guide provides a comprehensive technical overview of the discovery, history, and core mechanisms of menadione as a potential anti-cancer agent. It is highly probable that the query "VK3-9" refers to menadione (Vitamin K3), as there is no widely recognized compound with the former designation in scientific literature. This document will proceed under the assumption that the intended subject is Vitamin K3.

Discovery and History

The anti-tumor potential of vitamin K compounds has been explored since at least 1947.[1] However, the precise mechanisms underlying their cytotoxic effects, particularly the pronounced activity of menadione, remained elusive for many years. Early theories centered on the induction of oxidative stress within malignant cells.[1] More recent research has illuminated a more specific molecular target, providing a clearer understanding of menadione's selective action against cancer cells.

A pivotal discovery in elucidating menadione's mechanism of action was its selective inhibition of DNA polymerase γ (pol γ).[1] This enzyme is crucial for the replication and repair of mitochondrial DNA (mtDNA). By targeting pol γ, menadione disrupts mitochondrial function, leading to a cascade of events culminating in cell death. This finding has integrated several previously reported cytotoxic actions of menadione and has paved the way for its further investigation as a therapeutic agent.[1]

Core Mechanism of Action: Dual-Concentration Effects

Menadione's cytotoxic effects are concentration-dependent, exhibiting two distinct mechanisms. At higher concentrations (e.g., 30 µM), it induces significant mitochondrial damage, while at lower concentrations (e.g., 3 µM), it primarily inhibits cell proliferation.[1]

High-Concentration Effects: Mitochondrial-Targeted Damage

At a concentration of 30 µM, menadione significantly inhibits pol γ by over 80%, leading to impaired mtDNA replication and repair.[1] This impairment triggers a substantial increase in reactive oxygen species (ROS), which in turn leads to apoptosis.[1] The damage to mitochondria is further evidenced by a time-dependent decrease in the amount of pol γ at this concentration.[1]

Low-Concentration Effects: Inhibition of Cell Proliferation

At a lower concentration of 3 µM, menadione effectively inhibits cell proliferation without causing a significant increase in ROS.[1] This anti-proliferative effect can be reversed by supplementing with glycolytic substrates, suggesting an interference with cellular metabolism.[1]

An important aspect of menadione's cytotoxic action is its independence from the p53 tumor suppressor gene status, indicating its potential efficacy across a broader range of cancer types.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of menadione on various cancer cell lines.

| Cell Line | IC50 (µM) for Cell Proliferation | Reference |

| HeLa (human cervical cancer) | ~3 | [1] |

| HCT116 (human colon cancer) | ~3 | [1] |

| Parameter | Concentration of Menadione (µM) | Effect | Reference |

| DNA Polymerase γ Inhibition | 30 | >80% | [1] |

| Superoxide Production | 30 | Significant Increase | [1] |

| Cell Proliferation Inhibition | 3 | Effective Inhibition | [1] |

| DNA Polymerase γ Amount | 30 | Time-dependent decrease | [1] |

| DNA Polymerase γ Amount | 3 or 10 | No change | [1] |

Experimental Protocols

DNA Polymerase γ Inhibition Assay

Objective: To determine the inhibitory effect of menadione on DNA polymerase γ activity.

Methodology:

-

Enzyme Preparation: Recombinant human DNA polymerase γ is purified.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, activated DNA (as a template-primer), dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and MgCl₂.

-

Inhibition Assay: Menadione at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of the reaction mixture.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by the addition of a solution of sodium pyrophosphate and trichloroacetic acid (TCA).

-

Precipitation and Washing: The acid-insoluble fraction (containing the newly synthesized DNA) is precipitated on ice, collected on a glass fiber filter, and washed with TCA and ethanol.

-

Quantification: The radioactivity of the filter is measured using a liquid scintillation counter to determine the amount of incorporated radiolabeled dNTP, which is proportional to the enzyme activity. The percentage of inhibition is calculated relative to a control without the inhibitor.

Measurement of Superoxide Production

Objective: To quantify the generation of reactive oxygen species (ROS), specifically superoxide, in cells treated with menadione.

Methodology:

-

Cell Culture: Human cancer cells (e.g., HeLa) are cultured in appropriate media.

-

Treatment: Cells are treated with different concentrations of menadione for a specified duration.

-

Staining: A fluorescent probe specific for superoxide, such as MitoSOX Red, is added to the cell culture and incubated.

-

Flow Cytometry: The cells are harvested, washed, and resuspended in a suitable buffer. The fluorescence intensity of the cells is then analyzed by flow cytometry. An increase in fluorescence intensity indicates an increase in superoxide production.

-

Data Analysis: The geometric mean fluorescence intensity of the treated cells is compared to that of untreated control cells to determine the fold-increase in superoxide production.

Visualizations

Signaling Pathway of Menadione-Induced Cytotoxicity

Caption: Dual-concentration mechanism of Menadione (VK3) cytotoxicity.

Experimental Workflow for Assessing Menadione's Effects

Caption: Workflow for evaluating the cytotoxic effects of Menadione.

References

Preliminary Studies on the Therapeutic Potential of Vitamin K3 (Menadione): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K3 (VK3), also known as menadione, is a synthetic naphthoquinone with demonstrated cytotoxic effects against a variety of cancer cell lines. Preliminary research indicates that its therapeutic potential stems from a multi-faceted mechanism of action, primarily involving the induction of excessive reactive oxygen species (ROS) and the inhibition of mitochondrial DNA polymerase γ (pol γ). This dual assault on cancer cells disrupts critical cellular processes, leading to mitochondrial dysfunction and, ultimately, programmed cell death. This technical guide provides a comprehensive overview of the foundational preclinical data on menadione, detailing its cytotoxic efficacy, the experimental methodologies used to ascertain its effects, and the signaling pathways implicated in its anticancer activity. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

Quantitative Data on the Cytotoxic Effects of Menadione

The cytotoxic and anti-proliferative effects of menadione have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. The following table summarizes the IC50 values of menadione in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |

| MCF-7 | Breast Cancer | 14.2 | Not Specified | [1] |

| H4IIE | Rat Hepatocellular Carcinoma | 25 | 24 | [2] |

| SiHa | Cervical Cancer | Not explicitly stated, but cytotoxicity observed in the 2–64 µM/mL range | 48 | [2] |

| SAS | Oral Squamous Carcinoma | More cytotoxic than to non-tumorigenic cells | 24 | [3] |

| Colon 26 | Colon Cancer | Cytotoxicity observed at 2 µM | 24 | [4] |

| Hep3B | Human Hepatoma | 10 | 72 | [5] |

| HepG2 | Human Hepatoblastoma | 13.7 | 24 | [2] |

Core Mechanisms of Action

The anticancer activity of menadione is primarily attributed to two interconnected mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of DNA polymerase γ.

2.1. Induction of Reactive Oxygen Species (ROS)

Menadione undergoes redox cycling within the cell, a process that generates a significant amount of superoxide radicals and other reactive oxygen species. This surge in ROS leads to widespread oxidative stress, causing damage to cellular components, including lipids, proteins, and nucleic acids. The excessive oxidative stress overwhelms the cell's antioxidant defense mechanisms, triggering downstream signaling pathways that lead to cell death.

2.2. Inhibition of DNA Polymerase γ (pol γ)

Menadione has been shown to selectively inhibit the activity of DNA polymerase γ, the sole DNA polymerase present in the mitochondria.[6] This enzyme is crucial for the replication and repair of mitochondrial DNA (mtDNA). Inhibition of pol γ leads to the accumulation of mtDNA damage, impairs mitochondrial function, and can trigger the intrinsic pathway of apoptosis. Notably, menadione shows significantly less inhibitory activity against nuclear DNA polymerases, suggesting a targeted effect on mitochondrial integrity.[6]

Signaling Pathways

The cytotoxic effects of menadione are mediated by a complex network of signaling pathways, primarily revolving around mitochondrial dysfunction and the subsequent activation of cell death programs.

Menadione-Induced Apoptotic Pathway

The following diagram illustrates the primary signaling cascade initiated by menadione, leading to apoptosis.

Caption: Signaling pathway of menadione-induced apoptosis.

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the therapeutic potential of menadione.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

-

Treatment: Treat the cells with various concentrations of menadione. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in sterile PBS, diluted in culture medium) to each well and incubate for 2-4 hours.[8]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.[8]

Assessment of Mitochondrial Membrane Potential: JC-1 Assay

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Workflow Diagram

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Detailed Protocol:

-

Cell Treatment: Treat cells with menadione for the desired time.

-

JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[1][9]

-

Washing: Centrifuge the cells and wash with assay buffer to remove the staining solution.[1]

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[9]

Measurement of Intracellular ROS: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Workflow Diagram

Caption: Workflow for the DCFH-DA intracellular ROS assay.

Detailed Protocol:

-

Cell Treatment: Treat cells with menadione.

-

Probe Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C in the dark.[10]

-

Washing: Wash the cells with a buffered saline solution to remove any unloaded probe.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11]

Conclusion

The preliminary data on Vitamin K3 (menadione) highlight its potential as a therapeutic agent for cancer. Its ability to induce oxidative stress and specifically target mitochondrial DNA replication presents a promising dual-pronged attack on cancer cells. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for further research and development. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance the anticancer effects of menadione. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing novel cancer therapeutics.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to the Effects of VK3 (Menadione) on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K3 (VK3), also known as menadione, is a synthetic naphthoquinone with demonstrated cytotoxic effects on cancer cells. A growing body of evidence highlights its potent and multifaceted impact on mitochondrial function. This technical guide provides a comprehensive overview of the core mechanisms by which VK3 modulates mitochondrial bioenergetics and dynamics, leading to cell growth inhibition and apoptosis. This document synthesizes quantitative data from key studies, details the experimental protocols used to elucidate these effects, and presents visual representations of the underlying signaling pathways and experimental workflows. VK3's actions are concentration-dependent, with lower concentrations primarily suppressing mitochondrial respiration and higher concentrations inducing a potent apoptotic response through the generation of reactive oxygen species (ROS) and direct inhibition of mitochondrial DNA polymerase gamma (Pol γ).

Core Mechanisms of VK3-Induced Mitochondrial Dysfunction

VK3 exerts a dual, concentration-dependent effect on mitochondrial function, ultimately leading to two distinct cellular outcomes: inhibition of proliferation and induction of apoptosis.

At lower concentrations (e.g., 3 µM) , VK3 primarily acts as a suppressor of mitochondrial respiratory function. This leads to a decrease in ATP production, which can inhibit cell proliferation. This effect on proliferation can be reversed by supplementing the cells with glycolytic substrates, indicating a primary reliance on mitochondrial oxidative phosphorylation for energy in the affected cells.[1]

At higher concentrations (e.g., 30 µM) , VK3's effects are more pronounced and lead to apoptosis through two primary mechanisms:

-

Inhibition of DNA Polymerase Gamma (Pol γ): VK3 selectively inhibits Pol γ, the sole DNA polymerase responsible for mitochondrial DNA (mtDNA) replication and repair.[1][2] This inhibition impairs the maintenance of the mitochondrial genome, leading to mitochondrial dysfunction.

-

Induction of Reactive Oxygen Species (ROS): VK3 treatment leads to a significant increase in the production of ROS within the mitochondria.[1] This oxidative stress damages mitochondrial components, including lipids, proteins, and mtDNA, further exacerbating mitochondrial dysfunction.

These two events trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Quantitative Data on VK3's Mitochondrial Effects

The following tables summarize the key quantitative findings from studies investigating the impact of VK3 on mitochondrial function.

| Parameter | VK3 Concentration | Cell Line(s) | Observed Effect | Reference(s) |

| DNA Polymerase γ Inhibition | 30 µM | Human Cancer Cells | >80% inhibition of Pol γ activity. | [1] |

| 3 µM | Human Cancer Cells | 26.8–28.8% decrease in Pol γ activity. | [2] | |

| IC50 | In vitro | 6.0 µM for DNA-dependent activity. | [2] | |

| IC50 | In vitro | 6.8 µM for RNA-dependent activity. | [2] | |

| Cell Viability (IC50) | Varied | MCF-7 (Breast Cancer) | 14.2 µM | [3] |

| Mitochondrial Respiration | Not specified | Porcine Intestinal Cells (IPEC-J2) | Inhibition of oxidative phosphorylation. | |

| ATP Production | Not specified | Porcine Intestinal Cells (IPEC-J2) | Inhibition of mitochondrial ATP production. | |

| Reactive Oxygen Species (ROS) | 30 µM | Human Cancer Cells | Significant increase in ROS production. | [1] |

| 3 µM | Human Cancer Cells | No significant increase in ROS. | [1] |

Table 1: Summary of Quantitative Effects of VK3 on Mitochondrial Parameters.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of VK3 on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

This protocol describes the use of the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

Materials:

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

VK3 Treatment: Treat cells with the desired concentrations of VK3 (e.g., 3 µM and 30 µM) for the specified duration. Include a vehicle-treated control group.

-

JC-1 Staining:

-

Prepare a fresh working solution of JC-1 (e.g., 2.5 µg/mL) in pre-warmed cell culture medium.

-

Remove the VK3-containing medium and wash the cells once with PBS.

-

Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing: Remove the JC-1 staining solution and wash the cells twice with PBS.

-

Analysis:

-

Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence. Capture images of both channels.

-

Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol utilizes 2′,7′-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

Materials:

-

DCFDA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (phenol red-free recommended)

-

PBS

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Cell Seeding and VK3 Treatment: Follow steps 1 and 2 as described in the JC-1 protocol.

-

DCFDA Loading:

-

Prepare a fresh working solution of DCFDA (e.g., 10-25 µM) in pre-warmed, serum-free medium.

-

Remove the VK3-containing medium and wash the cells once with PBS.

-

Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the DCFDA solution and wash the cells twice with PBS.

-

Analysis:

-

Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with a FITC filter set.

-

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time. The Cell Mito Stress Test is used to assess key parameters of mitochondrial function.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

VK3

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

VK3 Treatment and Assay Medium Exchange:

-

On the day of the assay, remove the culture medium from the cells.

-

Wash the cells with pre-warmed assay medium.

-

Add fresh assay medium containing the desired concentrations of VK3 or vehicle to the wells.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Seahorse XF Assay:

-

Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) in the designated ports.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.

-

The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify cellular ATP levels. The assay relies on the luciferin-luciferase reaction, where the amount of light produced is proportional to the amount of ATP present.

Materials:

-

ATP assay kit (containing luciferase, luciferin, and lysis buffer)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding and VK3 Treatment: Follow steps 1 and 2 as described in the JC-1 protocol, using a white, opaque 96-well plate.

-

Cell Lysis and ATP Measurement:

-

Remove the culture medium.

-

Add the ATP releasing/lysis buffer provided in the kit to each well and incubate according to the manufacturer's instructions to lyse the cells and release ATP.

-

Add the luciferase/luciferin reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Generate an ATP standard curve to determine the absolute ATP concentration in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by VK3 and the general workflows of the experimental protocols described above.

Figure 1: Signaling pathway of VK3's effects on mitochondrial function.

Figure 2: General experimental workflow for assessing VK3's mitochondrial effects.

Conclusion

VK3 represents a potent modulator of mitochondrial function with significant potential in cancer therapy. Its concentration-dependent dual mechanism, involving the suppression of mitochondrial respiration at low concentrations and the induction of ROS-mediated apoptosis via Pol γ inhibition at high concentrations, provides a compelling rationale for its further investigation. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic applications of VK3 and similar compounds that target mitochondrial vulnerabilities in cancer cells. A thorough understanding of these mechanisms is crucial for the design of effective treatment strategies and the development of novel anticancer agents.

References

Unraveling the Antioxidant Potential of Vitamin K3 Analogs: A Technical Overview

Disclaimer: The term "VK3-9" does not correspond to a standard or widely recognized chemical entity in the reviewed scientific literature. This technical guide will, therefore, focus on the well-documented antioxidant and pro-oxidant properties of Vitamin K3 (menadione) and its analogs, which are likely relevant to the intended subject of inquiry.

For professionals in research, science, and drug development, understanding the nuanced redox chemistry of Vitamin K3 (VK3) and its derivatives is crucial. These compounds, centered around a 2-methyl-1,4-naphthoquinone core, exhibit a fascinating duality, acting as both antioxidants and pro-oxidants depending on the biological context. This guide provides an in-depth exploration of their antioxidant properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Data Presentation: Antioxidant and Redox Activities

The antioxidant capacity of Vitamin K3 and its analogs has been evaluated through various in vitro and cellular assays. The following tables summarize key quantitative findings from the literature, offering a comparative look at their efficacy.

Table 1: In Vitro Antioxidant Activity of Vitamin K3 Analogs

| Compound/Analog | Assay | IC50 / Activity | Source |

| Vitamin K3 (Menadione) | DPPH Radical Scavenging | Higher than naringenin | [1] |

| Vitamin K3 (Menadione) | ABTS Radical Scavenging | Synergistic effect with lignin | [2] |

| Reduced Menadione (Menadiol) | Inhibition of lipid peroxidation | 4 times more potent than α-tocopherol in vesicles | [3] |

| Thiolated VK3 Analogs | Antibacterial Activity | Superior potency against Gram-positive bacteria |

Table 2: Cellular Effects of Vitamin K3 on Oxidative Stress Markers

| Cell Line | Treatment | Effect on ROS | Effect on Glutathione (GSH) | Other Effects | Source |

| Ovarian Carcinoma Cells | Vitamin K3 | Increased | Decreased | Induces apoptosis | [4] |

| Lymphocytes | Menadione | Increased | Decreased GSH/GSSG ratio | Suppressed proliferation & cytokine production | [5] |

| Cardiomyocytes | Menadione (25 µmol/L) | Increased | Protection by N-acetyl-L-cysteine (NAC) and reduced glutathione (GSH) | Cell death | [6] |

| Chinese Hamster Ovary (CHO) Cells | Menadione | Promoted superoxide and nitric oxide production | Inhibited SOD and catalase activity in cholesterol-accumulated cells | Aggravated apoptotic cell death | [7] |

| MCF7 Breast Cancer Cells | 1,4-naphthohydroquinone derivative | Increased | Not specified | Disrupts mitochondrial membrane potential | [8] |

Core Mechanisms of Action: A Double-Edged Sword

Vitamin K3's biological activity is intrinsically linked to its ability to undergo redox cycling. The 1,4-naphthoquinone structure allows it to accept one or two electrons, forming a semiquinione radical or a hydroquinone (menadiol), respectively.[9][10] This process is central to both its antioxidant and pro-oxidant effects.

-

Antioxidant Activity: The reduced form of menadione, menadiol, can act as a potent chain-breaking antioxidant.[3] It can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to lipids and other cellular components.[3] Studies have shown that menadiol can be more effective than alpha-tocopherol in protecting membranes from free radical damage.[3]

-

Pro-oxidant Activity: Paradoxically, the redox cycling of menadione can also lead to the generation of reactive oxygen species (ROS).[9][10] In the presence of oxygen, the semiquinone radical can transfer an electron to molecular oxygen, forming the superoxide anion. This can then lead to the formation of other ROS, such as hydrogen peroxide. This pro-oxidant activity is harnessed in some anticancer therapies, where the induction of oxidative stress in cancer cells leads to apoptosis.[4][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the study of VK3's antioxidant properties.

References

- 1. Menadione Contribution to the In Vitro Radical Scavenging Potential of Phytochemicals Naringenin and Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menadione Contribution to the In Vitro Radical Scavenging Potential of Phytochemicals Naringenin and Lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of reduced menadione in solvent solution and in model membranes [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin K3 - LKT Labs [lktlabs.com]

- 5. Vitamin K3 suppressed inflammatory and immune responses in a redox-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Free cholesterol accumulation impairs antioxidant activities and aggravates apoptotic cell death in menadione-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

Initial Investigation into the Antimicrobial Effects of Thiolated Vitamin K3 Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigations into the antimicrobial properties of novel thiolated analogs of Vitamin K3 (menadione). The following sections detail the quantitative antimicrobial activity, the experimental protocols utilized in these foundational studies, and the proposed mechanism of action. This document is intended to serve as a core resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Core Findings: Quantitative Antimicrobial Activity

The antimicrobial efficacy of a series of synthesized thiolated Vitamin K3 analogs (VK3a-g) was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for each analog. The results, summarized in the tables below, indicate that these compounds exhibit promising activity, particularly against Gram-positive bacteria.

| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Staphylococcus epidermidis (ATCC 12228) |

| VK3a | 4.88 | 39.06 | > 1250 |

| VK3b | 4.88 | 39.06 | > 1250 |

| VK3c | 9.76 | 78.12 | > 1250 |

| VK3d | 4.88 | 39.06 | > 1250 |

| VK3e | 19.53 | 156.25 | > 1250 |

| VK3f | 9.76 | 78.12 | > 1250 |

| VK3g | 19.53 | 156.25 | > 1250 |

| Ampicillin | 0.31 | 1.25 | 0.62 |

| Menadione (VK3) | > 1250 | > 1250 | > 1250 |

| Caption: Minimum Inhibitory Concentrations (MICs) in µg/mL of thiolated VK3 analogs against Gram-positive bacteria. |

| Compound | Pseudomonas aeruginosa (ATCC 27853) | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (ATCC 4352) | Proteus mirabilis (ATCC 14153) |

| VK3a-g | > 1250 | > 1250 | > 1250 | > 1250 |

| Ciprofloxacin | 0.62 | 0.04 | 0.08 | 0.08 |

| Caption: Minimum Inhibitory Concentrations (MICs) in µg/mL of thiolated VK3 analogs against Gram-negative bacteria. |

| Compound | Candida albicans (ATCC 10231) | Candida parapsilosis (ATCC 22019) | Candida tropicalis (ATCC 750) |

| VK3a | 156.25 | 78.12 | 156.25 |

| VK3b | 156.25 | 78.12 | 156.25 |

| VK3c | 312.5 | 156.25 | 312.5 |

| VK3d | 156.25 | 78.12 | 156.25 |

| VK3e | 312.5 | 156.25 | 312.5 |

| VK3f | 312.5 | 156.25 | 312.5 |

| VK3g | 312.5 | 156.25 | 312.5 |

| Fluconazole | 1.25 | 0.62 | 2.5 |

| Caption: Minimum Inhibitory Concentrations (MICs) in µg/mL of thiolated VK3 analogs against fungal strains. |

Experimental Protocols

The following methodologies were employed in the synthesis and antimicrobial evaluation of the thiolated VK3 analogs.

Synthesis of Thiolated VK3 Analogs (VK3a-g)

The synthesis of the target thiolated Vitamin K3 analogs was achieved through a direct thiolation reaction.[1] Commercially available Vitamin K3 (menadione) was reacted with the corresponding alkyl chain thiols in ethanol.[1] This one-step synthesis was adapted from existing literature procedures with a slight modification of applying heat.[1]

Caption: General workflow for the synthesis of thiolated VK3 analogs.

Antimicrobial Susceptibility Testing

The in vitro antibacterial and antifungal activities of the synthesized thiolated VK3 analogs (VK3a-g) were assessed by determining their minimum inhibitory concentration (MIC) values.[1] The broth microdilution method was utilized, following the recommendations of the Clinical Laboratory Standards Institute (CLSI).[1] The tested microorganisms included four Gram-negative bacteria (Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 4352, and Proteus mirabilis ATCC 14153), three Gram-positive bacteria (Staphylococcus aureus ATCC 29213, Staphylococcus epidermidis ATCC 12228, and Enterococcus faecalis ATCC 29212), and three fungal strains (Candida albicans ATCC 10231, Candida parapsilosis ATCC 22019, and Candida tropicalis ATCC 750).[1] The MIC values were established by comparison with commercially available reference drugs.[1]

Caption: Experimental workflow for MIC determination by broth microdilution.

Proposed Mechanism of Action

To elucidate the potential mechanism of action for the most active compounds, VK3a and VK3b, a molecular docking study was performed.[1] The target selected was Staphylococcus aureus thymidylate kinase (TMK), an essential enzyme in the bacterial DNA synthesis pathway.[1] TMK is a validated target for the development of novel antibacterial agents, and its thymidine monophosphate site is considered more druggable than the ATP binding site due to fewer shared residues with human TMK.[1]

The docking analysis revealed that both VK3a and VK3b are likely to bind to the thymidine monophosphate site of S. aureus TMK.[1] This binding is hypothesized to inhibit the enzyme's function, thereby disrupting DNA synthesis and leading to bacterial cell death.

Caption: Proposed signaling pathway for the antimicrobial action of VK3a and VK3b.

References

The Dual Role of Vitamin K3 Analogs in Cancer Therapy: A Deep Dive into Reactive Oxygen Species and Epigenetic Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin K3 (menadione) and its derivatives have emerged as a compelling class of compounds in oncology research, primarily owing to their ability to induce selective cancer cell death. This technical guide delves into the core mechanisms of action of a representative Vitamin K3 analog, VK3-OCH3, with a broader context provided by its parent compound, menadione (VK3). The primary focus is on the intricate relationship between these compounds, the generation of reactive oxygen species (ROS), and the subsequent impact on cellular signaling pathways and epigenetic modifications. This document provides a comprehensive overview of the cytotoxic effects, underlying molecular pathways, detailed experimental protocols for key assays, and a perspective on the drug development landscape for this promising class of anti-cancer agents. Quantitative data has been systematically compiled into tables for comparative analysis, and key cellular processes are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of the subject matter.

Introduction: The Anticancer Potential of Vitamin K3 and its Analogs

Vitamin K3, a synthetic naphthoquinone, has long been recognized for its potent cytotoxic effects against a variety of cancer cell lines. Its efficacy is significantly greater than that of naturally occurring vitamin K1 and K2. The core of its anticancer activity lies in its ability to undergo redox cycling, a process that generates substantial amounts of reactive oxygen species (ROS) within the cell. This targeted induction of oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to programmed cell death, or apoptosis.

Recent research has focused on synthesizing analogs of Vitamin K3 to enhance its potency and selectivity, while minimizing off-target toxicity. One such analog, 2-[(2-Methoxy)ethylthio]-3-methyl-1,4-naphthoquinone (VK3-OCH3), has demonstrated promising selective cytotoxicity against neuroblastoma cell lines. This guide will use VK3-OCH3 as a case study to explore the nuanced mechanisms of action of next-generation Vitamin K3 derivatives.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of Vitamin K3 and its analog VK3-OCH3 have been quantified across various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.

| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |

| Vitamin K3 (Menadione) | MCF-7 | Breast Cancer | 14.2 | [1] |

| A549 | Non-small Cell Lung Cancer | 16 | [2] | |

| VK3-OCH3 | IMR-32 | Neuroblastoma | 2.43 | [3] |

| LA-N-1 | Neuroblastoma | 1.55 | [3] | |

| NB-39 | Neuroblastoma | 10.69 | [3] | |

| SK-N-SH | Neuroblastoma | 3.45 | [3] | |

| HUVEC | Normal (Human Umbilical Vein Endothelial Cells) | 26.24 | [3] | |

| HDF | Normal (Human Dermal Fibroblasts) | 87.11 | [3] | |

| Table 1: Cytotoxicity of Vitamin K3 and VK3-OCH3 in Cancer and Normal Cell Lines. |

Core Mechanism of Action: A Two-Pronged Assault

The anticancer activity of Vitamin K3 analogs is not attributable to a single mechanism but rather a coordinated induction of cellular stress and disruption of key signaling pathways. The two primary pillars of their action are the generation of reactive oxygen species and the induction of histone hyperacetylation.

Induction of Reactive Oxygen Species (ROS)

The redox cycling of the naphthoquinone moiety in Vitamin K3 and its derivatives is a primary driver of ROS production. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions (O2•−). These are subsequently converted to hydrogen peroxide (H2O2), a more stable and diffusible ROS.

| Compound | Cell Line | Protein | Fold Increase (%) | Citation |

| VK3-OCH3 | IMR-32 | HO-1 | 173 | |

| VK3-OCH3 | LA-N-1 | HO-1 | 170 | |

| Table 2: Upregulation of Oxidative Stress-Related Protein by VK3-OCH3. |

This surge in intracellular ROS has several downstream consequences:

-

Mitochondrial Dysfunction: ROS can damage the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.

-

DNA Damage: ROS can directly damage DNA, leading to strand breaks and the activation of DNA damage response pathways, which can ultimately trigger apoptosis.

-

Activation of Stress-Signaling Pathways: The cellular response to oxidative stress involves the activation of signaling cascades such as the p38 MAPK pathway.

Histone Hyperacetylation

In addition to ROS-mediated effects, Vitamin K3 has been shown to induce histone hyperacetylation in leukemia cells.[4] Histone acetylation is an epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. The hyperacetylation induced by VK3 is linked to the generation of H2O2.[4] This suggests a novel mechanism where ROS acts as a signaling molecule to alter the epigenetic landscape of the cancer cell, potentially leading to the expression of pro-apoptotic genes. While specific quantitative data on histone hyperacetylation by VK3-OCH3 is not yet available, this remains an important area for future investigation.

Signaling Pathways and Molecular Mechanisms

The cellular response to VK3-OCH3 is orchestrated by a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

VK3-Induced Apoptosis via ROS Generation

References

- 1. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shifts in replication timing actively affect histone acetylation during nucleosome reassembly. | Sigma-Aldrich [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

Unraveling the Cellular Interactions of VK3-9: A Technical Guide

An In-depth Examination of a Novel Compound's Engagement with Critical Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designated VK3-9 has emerged as a molecule of significant interest within the scientific community, particularly in the fields of oncology and cellular biology. Its purported interaction with fundamental cellular signaling pathways suggests a potential for therapeutic intervention in a variety of disease states. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, with a specific focus on its molecular mechanisms of action. We will delve into the available quantitative data, detail the experimental methodologies used to elucidate its function, and present visual representations of its interactions with key signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of this compound and for professionals involved in the broader landscape of drug discovery and development.

Quantitative Analysis of this compound Bioactivity

To date, research has focused on quantifying the inhibitory effects of this compound on various cellular processes and specific molecular targets. The following table summarizes the key quantitative data that has been published.

| Cell Line | Assay Type | IC50 (µM) | Target/Pathway | Reference |

| IMR-32 | Cytotoxicity | 2.43 | Antitumor Activity | [1] |

| LA-N-1 | Cytotoxicity | 1.55 | Antitumor Activity | [1] |

| NB-39 | Cytotoxicity | 10.69 | Antitumor Activity | [1] |

| SK-N-SH | Cytotoxicity | 3.45 | Antitumor Activity | [1] |

| HUVEC | Cytotoxicity | 26.24 | Normal Cell Line | [1] |

| HDF | Cytotoxicity | 87.11 | Normal Cell Line | [1] |

| Hep3B | Growth Inhibition | 8.6 | Antitumor Activity | [2] |

| Cell-free | PTPase Activity | 57.2 | Protein-tyrosine phosphorylase | [2] |

Core Signaling Pathways Modulated by this compound

Initial investigations have identified several critical signaling pathways that are significantly impacted by the introduction of this compound. These pathways are integral to cell proliferation, survival, and apoptosis. A derivative of Vitamin K3, VK3-OCH3, has been shown to exert its effects through a multi-faceted approach, primarily by inducing apoptosis and arresting the cell cycle at the G2/M phase[1].

Heme Oxygenase-1 (HO-1) and Caveolin-1 Expression

VK3-OCH3 has been observed to increase the expression of Heme Oxygenase-1 (HO-1) and Caveolin-1 in IMR-32 and LA-N-1 neuroblastoma cells[1]. HO-1 is a critical enzyme in heme catabolism and is known to have cytoprotective and anti-inflammatory roles, but its induction can also be a cellular stress response that precedes apoptosis. Caveolin-1 is a structural component of caveolae and is involved in signal transduction.

p38 MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals to intracellular targets. VK3-OCH3 treatment leads to an increased expression of phospho-p38-MAPK[1]. The p38 MAPK pathway is typically activated by cellular stress and inflammatory cytokines and can lead to apoptosis or cell cycle arrest.

Regulation of p21 and Clusterin

In conjunction with the activation of the p38 MAPK pathway, VK3-OCH3 has been shown to decrease the expression of p21 and clusterin[1]. p21 is a cyclin-dependent kinase inhibitor that plays a key role in cell cycle arrest. Its downregulation can be complex, but in some contexts, it can contribute to apoptosis. Clusterin is a stress-induced chaperone protein that is often associated with cell survival, and its downregulation would favor apoptosis.

Androgen Receptor (AR) Signaling

In the context of prostate cancer, a Vitamin K3 derivative, VK3-OCH3, has been found to inhibit androgen receptor (AR) signaling[3]. Molecular dynamic studies suggest a strong binding affinity of VK3-OCH3 to the androgen receptor, positioning it as a potential molecular target[3]. This interaction is significant as AR signaling is a primary driver of prostate cancer progression.

Visualizing the Molecular Interactions of this compound

To better understand the complex interplay of this compound with cellular machinery, the following diagrams illustrate the key signaling pathways and experimental workflows.

Experimental Protocols

A cornerstone of reproducible scientific research is the detailed documentation of experimental methods. Below are the protocols for key experiments used to characterize the activity of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of VK3-OCH3 (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with VK3-OCH3 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p21, HO-1, Caveolin-1, AR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with VK3-OCH3 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives, such as VK3-OCH3, are potent modulators of key cellular signaling pathways involved in cancer cell proliferation and survival. The induction of apoptosis through the p38 MAPK pathway and the inhibition of pro-survival signals, along with the targeted inhibition of the androgen receptor, highlight the therapeutic potential of this class of compounds.